molecular formula C10H11N5O B4491488 N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide

N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide

Cat. No.: B4491488
M. Wt: 217.23 g/mol
InChI Key: MJXZKKSFFLZNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide is a heterocyclic compound that features a triazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and 3-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like trimethylsilyl cyanide and various halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
  • 4-Methoxy-N′-(2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Uniqueness

N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of a triazole and pyridine ring provides stability and versatility in chemical reactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-methyl-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-11-9(16)5-8-13-10(15-14-8)7-3-2-4-12-6-7/h2-4,6H,5H2,1H3,(H,11,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXZKKSFFLZNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=NC(=NN1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide
Reactant of Route 2
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide
Reactant of Route 3
Reactant of Route 3
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide
Reactant of Route 5
Reactant of Route 5
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide
Reactant of Route 6
Reactant of Route 6
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.